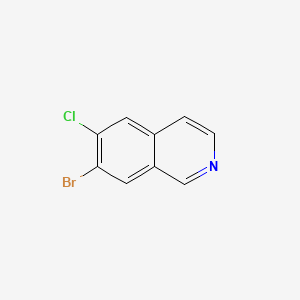

7-Bromo-6-chloroisoquinoline

説明

特性

IUPAC Name |

7-bromo-6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOSCZXUHGBLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307316-83-1 | |

| Record name | 7-bromo-6-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 7-Bromo-6-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

7-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline derivative. The presence of the bromine and chlorine atoms, as well as the nitrogen in the isoquinoline ring system, significantly influences its chemical reactivity, polarity, and potential biological activity.

Data Presentation: Quantitative Physical Properties

The following table summarizes the available and predicted physical properties of 7-Bromo-6-chloroisoquinoline.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | ChemUniverse, Molport |

| Molecular Weight | 242.50 g/mol | ChemUniverse |

| CAS Number | 1307316-83-1 | ChemUniverse, Molport |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Predicted LogP | 3.5 ± 0.4 | ChemAxon |

| Predicted pKa (most basic) | 2.9 ± 0.1 | ChemAxon |

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity, and pKa is related to the compound's ionization state at different pH values. These predicted values can be instrumental in early-stage drug discovery for estimating absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 7-Bromo-6-chloroisoquinoline are not explicitly available in the reviewed literature. However, standard laboratory procedures for determining the melting point, boiling point, and solubility of solid organic compounds would be applicable.

General Protocol for Melting Point Determination:

A small, dry sample of the crystalline solid would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature would be raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid would be recorded as the melting point range.

General Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed by adding a small amount of 7-Bromo-6-chloroisoquinoline to various solvents (e.g., water, ethanol, dimethyl sulfoxide, dichloromethane) at a controlled temperature. The mixture would be agitated, and the degree of dissolution would be observed. For quantitative analysis, a saturated solution would be prepared, and the concentration of the dissolved compound would be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

As no specific signaling pathways involving 7-Bromo-6-chloroisoquinoline have been documented, a generalized experimental workflow for the synthesis of a related halo-substituted isoquinoline is presented below. This diagram illustrates a common synthetic logic that could potentially be adapted for the synthesis of 7-Bromo-6-chloroisoquinoline.

Caption: Generalized synthetic workflow for a halo-substituted isoquinoline.

This guide serves as a foundational resource for professionals engaged in research and development involving 7-Bromo-6-chloroisoquinoline. While experimental data is currently limited, the provided information and predictive data offer valuable insights for further investigation.

An In-depth Technical Guide to 7-Bromo-6-chloroisoquinoline: Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for 7-bromo-6-chloroisoquinoline. Due to the limited availability of specific experimental data for this particular isomer, this guide combines established information with predicted analytical data and generalized experimental protocols based on closely related isoquinoline analogs. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Chemical Structure and Identification

7-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline with a bromine atom at the 7-position and a chlorine atom at the 6-position of the isoquinoline ring system. The precise placement of these halogens significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.

Table 1: Chemical Identifiers for 7-Bromo-6-chloroisoquinoline

| Identifier | Value |

| IUPAC Name | 7-bromo-6-chloroisoquinoline |

| CAS Number | 1307316-83-1 |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| SMILES | ClC1=CC2=C(C=NC=C2)C=C1Br |

| InChI Key | Not readily available |

Predicted Analytical Data

While specific experimental spectra for 7-bromo-6-chloroisoquinoline are not widely published, analytical data can be predicted based on the known effects of bromo and chloro substituents on the isoquinoline scaffold. The following tables summarize the expected data from key analytical techniques.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.2 | s | - | H-1 |

| ~8.5 | d | ~5.0 | H-3 |

| ~8.2 | s | - | H-5 |

| ~8.0 | s | - | H-8 |

| ~7.7 | d | ~5.0 | H-4 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~144 | C-3 |

| ~136 | C-4a |

| ~135 | C-6 |

| ~130 | C-8 |

| ~129 | C-5 |

| ~128 | C-8a |

| ~125 | C-7 |

| ~122 | C-4 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected [M]+ | Key Fragmentation Ions |

| Electron Ionization (EI-MS) | m/z 241, 243, 245 (isotopic pattern for Br and Cl) | [M-Cl]+, [M-Br]+, [M-HCN]+ |

| Electrospray Ionization (ESI-MS) | m/z 242, 244, 246 ([M+H]⁺) | Consistent with EI-MS fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the analysis of 7-bromo-6-chloroisoquinoline, adapted from established methods for substituted isoquinolines. Researchers should optimize these protocols for their specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-bromo-6-chloroisoquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

EI-MS Analysis:

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Typical parameters: ionization energy of 70 eV.

-

-

ESI-MS Analysis:

-

Introduce the sample via direct infusion or coupled with a liquid chromatograph.

-

Typical parameters: operate in positive ion mode, optimize spray voltage and capillary temperature.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic distribution pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for quantitative analysis.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration range for detection.

-

Instrumentation: Utilize an HPLC system with a UV detector and a C18 reversed-phase column.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely around 254 nm.

-

-

Data Analysis: Integrate the peak area of the analyte to determine purity or to construct a calibration curve for quantification.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel chemical entity like 7-bromo-6-chloroisoquinoline.

Caption: Analytical workflow for 7-bromo-6-chloroisoquinoline.

This guide provides a foundational understanding of 7-bromo-6-chloroisoquinoline for research and development purposes. As more experimental data becomes publicly available, this document will be updated to reflect the most current and accurate information.

An In-depth Technical Guide to 7-Bromo-6-chloroisoquinoline (CAS: 1307316-83-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the synthesis, biological activity, and specific experimental protocols for 7-Bromo-6-chloroisoquinoline (CAS: 1307316-83-1) is limited. This guide provides a summary of available data for the target compound and presents illustrative experimental methodologies and potential areas of investigation based on closely related chemical structures. The protocols and pathways described for related compounds should be considered as theoretical examples and would require significant adaptation and validation for 7-Bromo-6-chloroisoquinoline.

Core Compound Properties

7-Bromo-6-chloroisoquinoline is a halogenated aromatic heterocyclic compound. Its core structure, an isoquinoline ring, is a common motif in medicinal chemistry. The presence of bromine and chlorine substituents significantly influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of 7-Bromo-6-chloroisoquinoline

| Property | Value | Source |

| CAS Number | 1307316-83-1 | N/A |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Storage | Sealed in dry, room temperature |

Synthesis and Experimental Protocols

Illustrative Synthesis Workflow

Below is a conceptual workflow for the synthesis of a halogenated isoquinoline, based on general synthetic strategies for similar compounds. This is a theoretical pathway and has not been confirmed for 7-Bromo-6-chloroisoquinoline.

Caption: Conceptual workflow for dihalogenated isoquinoline synthesis.

Example Experimental Protocol: Synthesis of a Related Compound (7-Bromo-4-chloro-8-methylquinoline)

The following protocol for the synthesis of 7-Bromo-4-chloro-8-methylquinoline illustrates a multi-step process involving the construction of a quinoline ring followed by chlorination.[3] A similar strategic approach might be adaptable for isoquinoline synthesis.

Step 1: Synthesis of 3-Bromo-2-methylaniline (Starting Material) [3]

-

To a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2°C, add 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol).

-

Gradually add iron filings (6.46 g, 115.7 mmol) while maintaining the temperature at 4°C.

-

Stir the reaction mixture vigorously at 4°C for 70 hours.

-

Filter the mixture and concentrate the filtrate.

-

Extract the residue with ethyl acetate, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Intermediate) [3]

-

This step typically involves a Gould-Jacobs reaction, where the aniline derivative from Step 1 is reacted with a malonic acid derivative.

-

The resulting intermediate is then subjected to thermal cyclization in a high-boiling point solvent like Dowtherm A or diphenyl ether at approximately 240-260°C.

-

The cyclized product precipitates upon cooling and can be isolated by filtration.

Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Final Product) [3]

-

Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 8-9 to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Potential

There is no specific biological activity data available for 7-Bromo-6-chloroisoquinoline in published literature. However, the isoquinoline scaffold is a key component in numerous biologically active compounds and approved drugs. Halogenated isoquinolines, in particular, are of interest in drug discovery due to the ability of halogens to modulate metabolic stability, binding affinity, and cell permeability.

Potential Areas of Investigation

Based on the activities of related isoquinoline derivatives, potential areas for investigating the biological activity of 7-Bromo-6-chloroisoquinoline could include:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The isoquinoline nucleus is present in several natural and synthetic antimicrobial agents.

-

Enzyme Inhibition: Substituted isoquinolines have been explored as inhibitors of various enzymes, including kinases, phosphodiesterases, and proteases.

Illustrative Signaling Pathway Involvement of a Hypothetical Isoquinoline-based Kinase Inhibitor

Should 7-Bromo-6-chloroisoquinoline be investigated as a kinase inhibitor, a potential mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Future Directions

The lack of detailed public information on 7-Bromo-6-chloroisoquinoline highlights an opportunity for further research. Key areas for future investigation would include:

-

Development and Optimization of a Synthetic Route: A robust and scalable synthesis is the first step towards enabling further studies.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

-

Target Identification and Mechanism of Action Studies: If biological activity is observed, subsequent studies would be necessary to identify the molecular target(s) and elucidate the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would help in understanding the contribution of the bromo and chloro substituents to the observed activity and in optimizing the lead compound.

References

7-Bromo-6-chloroisoquinoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-chloroisoquinoline is a halogenated derivative of isoquinoline. The isoquinoline scaffold is a key structural motif in a variety of biologically active compounds and natural products. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 7-Bromo-6-chloroisoquinoline a compound of interest for further investigation in medicinal chemistry and materials science. This document provides a summary of its core molecular data. Currently, there is limited publicly available information regarding specific biological activities or detailed experimental protocols for this particular isomer.

Core Molecular Data

The fundamental molecular properties of 7-Bromo-6-chloroisoquinoline are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1][2][3][4] |

| CAS Number | 1307316-83-1 | [1] |

Experimental Protocols

Disclaimer: The following protocol is for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone , a related but different molecule, and is provided for illustrative purposes.[5]

Objective: To synthesize 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid.

Materials:

-

2,4-dibromo-5-chlorobenzoic acid

-

Cuprous chloride (Catalyst 1)

-

Potassium iodide (Catalyst 2)

-

Potassium hydroxide (Inorganic base)

-

Formamidine acetate

-

Acetonitrile (Solvent)

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a reaction flask, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.[5]

-

Equip the flask with a reflux condenser and a stirring apparatus.[5]

-

Heat the mixture to reflux and maintain the reaction under stirring for 18 hours.[5]

-

Monitor the reaction progress (e.g., by TLC or LC-MS).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques.

Signaling Pathways and Logical Workflows

There is no specific information available regarding the signaling pathways modulated by 7-Bromo-6-chloroisoquinoline. However, halogenated quinolines and isoquinolines are known to exhibit a range of biological activities, often through the inhibition of kinases or interaction with DNA.[6][7]

For a novel compound such as 7-Bromo-6-chloroisoquinoline, a general workflow for its initial characterization and evaluation would be followed by researchers.

Caption: General workflow for new compound identification and characterization.

References

- 1. 1307316-83-1|7-Bromo-6-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 2. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 7-Bromo-6-chloroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 7-Bromo-6-chloroisoquinoline, a halogenated aromatic heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule (CAS 1307316-83-1), this document presents a combination of predicted spectroscopic data and generalized experimental protocols. This guide is intended to support drug development professionals, scientists, and researchers in their understanding and potential application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-Bromo-6-chloroisoquinoline. These predictions are based on computational models and provide a valuable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.5 - 9.0 | Singlet | H-1 |

| ~8.0 - 8.4 | Doublet | H-4 |

| ~7.8 - 8.2 | Singlet | H-5 |

| ~7.6 - 8.0 | Doublet | H-3 |

| ~7.5 - 7.9 | Singlet | H-8 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-1 |

| ~140 - 145 | C-8a |

| ~135 - 140 | C-6 |

| ~130 - 135 | C-4a |

| ~125 - 130 | C-7 |

| ~120 - 125 | C-5 |

| ~115 - 120 | C-8 |

| ~110 - 115 | C-4 |

| ~105 - 110 | C-3 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Fragment |

| 241/243/245 | High | [M]+ (Molecular Ion) |

| 206/208 | Medium | [M-Cl]+ |

| 162/164 | Medium | [M-Br]+ |

| 127 | Low | [M-Br-Cl]+ |

Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1550-1450 | C=N stretch | Isoquinoline ring |

| 1100-1000 | C-Cl stretch | Aryl chloride |

| 850-750 | C-H out-of-plane bend | Aromatic |

| 700-600 | C-Br stretch | Aryl bromide |

Experimental Protocols

The following sections describe generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and may require optimization for the specific analysis of 7-Bromo-6-chloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-6-chloroisoquinoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a longer acquisition time and a greater number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of 7-Bromo-6-chloroisoquinoline into the mass spectrometer via a suitable ionization source.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. For more detailed fragmentation analysis, electron ionization (EI) could be employed with a direct insertion probe.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic patterns of bromine and chlorine will be key diagnostic features.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Purity and Characterization of 7-Bromo-6-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 7-Bromo-6-chloroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the synthetic route, purification methods, and detailed analytical data to ensure the identity and quality of this compound for research and development purposes.

Physicochemical Properties

7-Bromo-6-chloroisoquinoline is a substituted isoquinoline with the molecular formula C₉H₅BrClN. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | ChemUniverse[1] |

| Molecular Weight | 242.50 g/mol | ChemUniverse[1] |

| CAS Number | 1307316-83-1 | ChemUniverse[1] |

| MDL Number | MFCD20486970 | ChemUniverse[1] |

| Purity (typical) | 97% | ChemUniverse[1] |

Synthesis and Purification

The primary synthetic route to 7-Bromo-6-chloroisoquinoline is a modification of the Pomeranz-Fritsch reaction.[2][3][4] This involves the acid-catalyzed cyclization of a benzalaminoacetal.

Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine, followed by a Lewis acid-mediated cyclization to yield the final product.

Caption: Synthetic workflow for 7-Bromo-6-chloroisoquinoline.

Experimental Protocols

Step 1: Synthesis of N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine (Starting Material)

Step 2: Synthesis of 7-Bromo-6-chloroisoquinoline

This procedure is based on analogous reactions described in patent literature.[3]

-

Suspend aluminum chloride (AlCl₃) in dichloromethane (DCM) at room temperature.

-

Add a solution of N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine in DCM to the suspension.

-

Stir the resulting mixture overnight at room temperature.

-

Carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 7-Bromo-6-chloroisoquinoline can be purified by flash column chromatography on silica gel.[2]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in petroleum ether (e.g., 5-20%) is a common starting point for the purification of similar heterocyclic compounds. The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto the silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 7-Bromo-6-chloroisoquinoline.

-

Characterization and Purity Analysis

The identity and purity of 7-Bromo-6-chloroisoquinoline are established using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not publicly available, the following section outlines the expected characterization data based on its structure and data from analogous compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The number of signals, their splitting patterns, and integration would be consistent with the substituted isoquinoline ring structure. |

| ¹³C NMR | The spectrum would show nine distinct carbon signals corresponding to the isoquinoline core. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. |

Chromatographic Data

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions would indicate a high degree of purity. Retention time is specific to the analytical conditions (column, mobile phase, flow rate, temperature). |

| Gas Chromatography (GC) | If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment, showing a single major peak. |

Characterization Workflow

Caption: Analytical workflow for 7-Bromo-6-chloroisoquinoline.

This guide provides a foundational understanding of the synthesis, purification, and characterization of 7-Bromo-6-chloroisoquinoline. For researchers, it is imperative to consult specific analytical data from the supplier or to perform in-house characterization to confirm the identity and purity of this compound prior to its use in experimental studies.

References

Navigating the Solubility Landscape of 7-Bromo-6-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 7-Bromo-6-chloroisoquinoline

7-Bromo-6-chloroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of both bromine and chlorine substituents on the isoquinoline scaffold significantly influences its physicochemical properties, including its polarity, melting point, and, consequently, its solubility in organic solvents. These halogen atoms can participate in various intermolecular interactions, such as dipole-dipole forces and halogen bonding, which play a crucial role in the dissolution process. The strategic placement of these halogens also provides reactive handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Estimated Solubility of 7-Bromo-6-chloroisoquinoline

In the absence of specific experimentally determined quantitative data, the solubility of 7-Bromo-6-chloroisoquinoline can be inferred from the general solubility trends of isoquinoline and its derivatives. Isoquinoline itself is known to be soluble in many common organic solvents.[1][2][3] The introduction of halogen atoms generally increases the molecular weight and can either increase or decrease polarity, affecting solubility in a solvent-dependent manner.

The following table provides an estimated qualitative and quantitative solubility profile for 7-Bromo-6-chloroisoquinoline in a range of common organic solvents. It is critical to note that these are estimations and should be experimentally verified for any application.

| Solvent | Class | Estimated Qualitative Solubility | Estimated Quantitative Solubility Range (at 25°C) | Rationale & Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | > 100 mg/mL | DMSO is a powerful solvent for a wide range of organic compounds, including heterocyclic molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | 50 - 100 mg/mL | Similar to DMSO, DMF is effective at solvating polar and aromatic compounds. |

| Dichloromethane (DCM) | Halogenated | Soluble | 20 - 50 mg/mL | Often used as a solvent for reactions involving heterocyclic compounds. |

| Chloroform | Halogenated | Soluble | 20 - 50 mg/mL | Similar in properties to DCM and is a good solvent for many aromatic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderately Soluble | 10 - 20 mg/mL | Its ether functionality provides moderate solvating power for a range of polarities. |

| Ethyl Acetate | Ester | Sparingly to Moderately Soluble | 5 - 15 mg/mL | A solvent of intermediate polarity; solubility may be limited. |

| Acetone | Ketone | Sparingly Soluble | 1 - 10 mg/mL | A polar aprotic solvent, but may be less effective for this specific compound. |

| Ethanol | Polar Protic | Sparingly Soluble | 1 - 10 mg/mL | The presence of the hydroxyl group can interact with the nitrogen of the isoquinoline, but the overall non-polar character of the molecule may limit solubility. |

| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 mg/mL | Similar to ethanol, it is a polar protic solvent. |

| Toluene | Aromatic | Poorly Soluble | < 1 mg/mL | As a non-polar aromatic solvent, it is less likely to effectively solvate the polar functionalities of the molecule. |

| Hexanes/Heptane | Aliphatic | Insoluble | < 0.1 mg/mL | Non-polar aliphatic solvents are generally poor solvents for polar heterocyclic compounds. |

| Water | Polar Protic | Insoluble | < 0.1 mg/mL | The hydrophobic nature of the bicyclic aromatic ring and the halogens leads to very low aqueous solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable quantitative solubility data for 7-Bromo-6-chloroisoquinoline, a standardized experimental protocol should be followed. The following method, based on the shake-flask technique, is a widely accepted approach for determining the thermodynamic equilibrium solubility of a solid compound.[4]

Materials and Equipment

-

7-Bromo-6-chloroisoquinoline (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-Bromo-6-chloroisoquinoline to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Prepare a series of standard solutions of 7-Bromo-6-chloroisoquinoline of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of 7-Bromo-6-chloroisoquinoline in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of 7-Bromo-6-chloroisoquinoline in the chosen solvent using the following formula:

S (mg/mL) = Csample × DF

where:

-

Csample is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF is the dilution factor.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 7-Bromo-6-chloroisoquinoline.

Conclusion

While specific quantitative solubility data for 7-Bromo-6-chloroisoquinoline remains to be published, this technical guide provides valuable estimated solubility information and a robust experimental protocol for its determination. By following the detailed methodology, researchers and drug development professionals can generate the precise data needed to facilitate the use of this important synthetic intermediate in their work. Accurate solubility data is a cornerstone of efficient process development, from reaction optimization and product purification to the formulation of final products. The provided workflow and estimations serve as a critical starting point for any scientific endeavor involving 7-Bromo-6-chloroisoquinoline.

References

Navigating the Synthesis and Handling of 7-Bromo-6-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromo-6-chloroisoquinoline (CAS No. 1307316-83-1) is publicly available. This guide has been compiled using safety data from structurally similar compounds, including other bromo- and chloro-substituted isoquinolines. The information provided herein should be treated as a precautionary overview. A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before handling 7-Bromo-6-chloroisoquinoline.

Executive Summary

7-Bromo-6-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many halogenated organic molecules, it is anticipated to possess hazardous properties that necessitate careful handling to ensure personnel safety and prevent environmental contamination. This technical guide provides a summary of the likely hazards, recommended handling procedures, and emergency protocols based on data from analogous compounds. All researchers must exercise extreme caution and adhere to rigorous safety standards when working with this and similar chemical entities.

Physicochemical and Hazard Profile

While specific experimental data for 7-Bromo-6-chloroisoquinoline is limited, the following tables summarize the anticipated physicochemical properties and hazard classifications based on data from its isomers and related compounds.

Table 1: Physicochemical Properties of Related Isoquinolines

| Property | 7-Bromo-1-chloroisoquinoline | 7-Bromo-3-chloroisoquinoline |

| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol | 242.50 g/mol |

| Appearance | Solid Crystalline | Data Not Available |

| Melting Point | 121-126 °C[1] | Data Not Available |

Table 2: GHS Hazard Classification of Related Isoquinolines

| Hazard Class | 7-Bromo-1-chloroisoquinoline | 7-Bromo-3-chloroisoquinoline | 6-Bromo-3-chloroisoquinoline |

| Acute Toxicity, Oral | Danger (H301: Toxic if swallowed)[1][2] | Warning (H302: Harmful if swallowed)[3] | Warning (H302: Harmful if swallowed) |

| Acute Toxicity, Dermal | - | - | Warning (H312: Harmful in contact with skin) |

| Acute Toxicity, Inhalation | - | - | Warning (H332: Harmful if inhaled) |

| Skin Corrosion/Irritation | Warning (H315: Causes skin irritation)[2] | Warning (H315: Causes skin irritation)[3] | Warning (H315: Causes skin irritation) |

| Serious Eye Damage/Irritation | Danger (H318: Causes serious eye damage)[2] | Warning (H319: Causes serious eye irritation)[3] | Warning (H319: Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Warning (H335: May cause respiratory irritation)[2] | Warning (H335: May cause respiratory irritation)[3] | - |

Based on this data, it is prudent to assume that 7-Bromo-6-chloroisoquinoline is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and cautious approach to handling is mandatory. The following workflow outlines the essential steps for safe handling.

References

An In-depth Technical Guide to 7-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-chloroisoquinoline, a halogenated derivative of the isoquinoline scaffold. Due to the limited specific historical information on the discovery of 7-Bromo-1-chloroisoquinoline, this document focuses on the broader historical context of isoquinoline synthesis, its chemical properties, a detailed experimental protocol for its preparation, and its potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and History

The history of 7-Bromo-1-chloroisoquinoline is intrinsically linked to the broader history of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885.[1] The development of synthetic methods to construct the isoquinoline core was a significant advancement in organic chemistry, enabling the preparation of a vast array of derivatives with diverse biological activities.

Several classical named reactions have been pivotal in the synthesis of isoquinolines. The Pomeranz–Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of benzalaminoacetals to form the isoquinoline nucleus.[2] Another cornerstone is the Bischler–Napieralski reaction , where a β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to yield a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated.[1][2] These foundational methods paved the way for the synthesis of complex isoquinoline alkaloids and other derivatives.

The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline scaffold has been a key strategy in medicinal chemistry. Halogenation can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity.[3] While a specific date for the first synthesis of 7-Bromo-1-chloroisoquinoline is not well-documented, its preparation is a result of the evolution of these classical synthetic strategies and the ongoing interest in halogenated heterocycles as potential therapeutic agents.

Chemical and Physical Properties

7-Bromo-1-chloroisoquinoline is a solid at room temperature with the chemical formula C₉H₅BrClN.[4][5] Its structure features a bromine atom at the 7-position and a chlorine atom at the 1-position of the isoquinoline ring.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrClN | [4][5] |

| Molecular Weight | 242.50 g/mol | [4][5] |

| CAS Number | 215453-51-3 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 121-126 °C | [5] |

| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [5] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of 7-Bromo-1-chloroisoquinoline from 7-bromo-1-hydroxyisoquinoline.

Synthesis of 7-Bromo-1-chloroisoquinoline

This procedure involves the conversion of a hydroxyl group to a chlorine atom using a chlorinating agent.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 7-bromo-1-hydroxyisoquinoline | 224.04 | 11.2 g | 0.05 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 46.6 mL | 0.5 mol |

| Ice/Water | - | 200 mL | - |

| Aqueous Ammonia | - | As needed | - |

Procedure:

-

To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

-

Heat the mixture to 100°C for 90 minutes with rapid stirring.[6]

-

After cooling to room temperature, cautiously pour the mixture onto 200 mL of an ice/water slurry.[6]

-

Adjust the pH to 8 by the dropwise addition of aqueous ammonia.[6]

-

Collect the resulting precipitate by filtration and wash with cold water.[6]

-

Dry the solid under reduced pressure at 45°C for 12 hours to yield the final product.[6]

Expected Yield and Characterization:

-

Yield: 13.86 g (This reported yield of 115% suggests the product may contain impurities or residual solvent and requires further purification for analytical purposes).[6]

-

Appearance: Beige solid.[6]

-

¹H NMR (DMSO-d₆): δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[6]

-

HPLC Purity: 96%.[6]

-

LCMS: m/z 242, 244, 246.[6]

Potential Applications and Signaling Pathways

Halogenated isoquinolines are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[3] While the specific biological activity of 7-Bromo-1-chloroisoquinoline is not extensively documented, related bromo- and chloro-substituted isoquinolines have shown promise as anticancer and antibacterial agents.[3]

The anticancer activity of isoquinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3]

The following diagram illustrates a hypothesized signaling pathway that could be targeted by halogenated isoquinoline derivatives in cancer cells, based on the known mechanisms of similar compounds.

This pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many cancers. The diagram suggests that a compound like 7-Bromo-1-chloroisoquinoline could potentially exert its anticancer effects by inhibiting key kinases such as Akt within this cascade.

Conclusion

7-Bromo-1-chloroisoquinoline is a readily synthesizable halogenated isoquinoline derivative. While its specific history and biological functions are still areas for further exploration, the broader family of isoquinolines holds significant importance in medicinal chemistry. The synthetic protocols and physicochemical data presented in this guide provide a valuable foundation for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further investigation into the biological activities of 7-Bromo-1-chloroisoquinoline is warranted to fully elucidate its therapeutic potential.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]

Potential Research Areas for 7-Bromo-6-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloroisoquinoline is a halogenated heterocyclic compound with significant potential for exploration in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 7- and 6-positions of the isoquinoline core offers a versatile platform for regioselective functionalization through various cross-coupling reactions. This technical guide outlines plausible synthetic routes, potential reactivity, and promising areas of research for this compound. Detailed experimental protocols, based on established methodologies for analogous structures, are provided to facilitate its investigation as a novel scaffold in drug discovery and as a building block in the synthesis of advanced materials.

Introduction

The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Halogenated isoquinolines, in particular, serve as crucial intermediates in organic synthesis, allowing for the introduction of diverse functionalities. The differential reactivity of bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions makes 7-Bromo-6-chloroisoquinoline an attractive substrate for the selective synthesis of polysubstituted isoquinoline derivatives. This document aims to provide a comprehensive overview of the potential research avenues for this largely unexplored compound.

Proposed Synthetic Pathways

The synthesis of 7-Bromo-6-chloroisoquinoline can be approached through multi-step sequences involving the construction of the isoquinoline core followed by halogenation, or by utilizing appropriately substituted precursors. Two plausible synthetic routes are detailed below.

Route 1: Pomeranz-Fritsch-Bobbitt Reaction from Substituted Benzaldehyde

This route involves the condensation of a substituted aminoacetaldehyde diethyl acetal with a substituted benzaldehyde, followed by cyclization and aromatization.

Caption: Proposed Pomeranz-Fritsch-Bobbitt synthesis of 7-Bromo-6-chloroisoquinoline.

Route 2: Bischler-Napieralski Reaction from a Substituted Phenethylamine

This alternative route involves the acylation of a substituted phenethylamine followed by cyclization and dehydrogenation.

Caption: Proposed Bischler-Napieralski synthesis of 7-Bromo-6-chloroisoquinoline.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and a key reaction of 7-Bromo-6-chloroisoquinoline, based on established chemical transformations.

Synthesis of 7-Bromo-6-chloroisoquinoline via Pomeranz-Fritsch-Bobbitt Reaction (Route 1)

Step 1: Synthesis of the Schiff Base Intermediate

-

To a solution of 3-bromo-4-chlorobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to yield the crude Schiff base.

Step 2: Cyclization and Aromatization

-

Slowly add the crude Schiff base to concentrated sulfuric acid (10 eq) at 0 °C.

-

Stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude dihydroisoquinoline intermediate in a suitable high-boiling solvent (e.g., decalin) and add 10% Pd/C catalyst.

-

Reflux the mixture for 24 hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to afford 7-Bromo-6-chloroisoquinoline.

Regioselective Suzuki-Miyaura Cross-Coupling

The C-Br bond is expected to be more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction:

Methodology:

-

To a degassed mixture of toluene and water, add 7-Bromo-6-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the proposed synthesis and a subsequent cross-coupling reaction.

Table 1: Synthesis of 7-Bromo-6-chloroisoquinoline

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 3-Bromo-4-chlorobenzaldehyde | Aminoacetaldehyde diethyl acetal, p-TSA | Schiff Base Intermediate | >95 (crude) | - |

| 2 | Schiff Base Intermediate | H₂SO₄, Pd/C | 7-Bromo-6-chloroisoquinoline | 65 | >98 |

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-6-chloroisoquinoline with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 24 | 78 |

Potential Research Areas and Applications

The unique substitution pattern of 7-Bromo-6-chloroisoquinoline opens up several avenues for further research, particularly in drug discovery.

Medicinal Chemistry

-

Kinase Inhibitors: The isoquinoline scaffold is a known hinge-binding motif for many protein kinases. Derivatives of 7-Bromo-6-chloroisoquinoline could be synthesized and screened for inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties. The title compound and its derivatives could be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

-

Antiviral Agents: Isoquinoline alkaloids have shown promise as antiviral agents. New derivatives could be synthesized and tested for activity against viruses such as HIV, influenza, and coronaviruses.

Caption: Drug discovery workflow utilizing 7-Bromo-6-chloroisoquinoline.

Materials Science

-

Organic Electronics: The isoquinoline nucleus can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo and chloro substituents provide handles for polymerization or further functionalization.

Conclusion

While 7-Bromo-6-chloroisoquinoline is a relatively unexplored compound, its structure suggests significant potential as a versatile building block in organic synthesis. The outlined synthetic pathways and potential applications in medicinal chemistry and materials science provide a solid foundation for future research. The differential reactivity of the two halogen atoms is a key feature that can be exploited for the regioselective synthesis of novel and complex molecular architectures. Further investigation into this compound and its derivatives is highly encouraged.

7-Bromo-6-chloroisoquinoline: A Versatile Halogenated Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloroisoquinoline is a disubstituted heterocyclic compound that holds significant potential as a versatile building block in the field of organic synthesis. The strategic placement of two distinct halogen atoms—a bromine at the 7-position and a chlorine at the 6-position—on the isoquinoline scaffold allows for selective and sequential functionalization. This dual reactivity, particularly in palladium-catalyzed cross-coupling reactions, enables the introduction of a wide array of substituents, paving the way for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 7-bromo-6-chloroisoquinoline, offering valuable insights for its utilization in medicinal chemistry and materials science. While specific literature on this exact isomer is limited, this document extrapolates from established principles of organic chemistry and data from analogous structures to present its synthetic utility.

Introduction

The isoquinoline core is a prominent structural motif in a vast number of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The functionalization of the isoquinoline nucleus is therefore a key strategy in drug discovery and development. Halogenated isoquinolines, such as 7-bromo-6-chloroisoquinoline, are particularly valuable precursors due to their ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this molecule's utility. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1] This hierarchy allows for the selective reaction at the more labile C-Br bond at the 7-position, while leaving the C-Cl bond at the 6-position intact for subsequent transformations. This orthogonal reactivity provides a powerful tool for the controlled, stepwise elaboration of the isoquinoline scaffold.

This guide will detail a plausible synthetic route to 7-bromo-6-chloroisoquinoline, explore its anticipated reactivity in key organic transformations, and propose its application in the synthesis of functional molecules.

Proposed Synthesis of 7-Bromo-6-chloroisoquinoline

A plausible synthetic route to 7-bromo-6-chloroisoquinoline can be envisioned starting from commercially available 3-bromo-4-chloroaniline, proceeding through a Bischler-Napieralski or a Pomeranz-Fritsch type isoquinoline synthesis. The following represents a hypothetical, yet chemically sound, synthetic pathway.

References

Methodological & Application

Synthesis of 7-Bromo-6-chloroisoquinoline from N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromo-6-chloroisoquinoline, a halogenated isoquinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the Pomeranz-Fritsch-Bobbitt reaction, a powerful method for constructing the isoquinoline core. Specifically, this protocol details the acid-catalyzed cyclization of the precursor, N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism to guide researchers in the successful synthesis of this target molecule.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The isoquinoline scaffold is associated with a wide range of biological activities, making it a privileged structure in drug discovery. The Pomeranz-Fritsch reaction, and its subsequent modifications, provide a versatile and reliable method for the synthesis of substituted isoquinolines from benzylamines and glyoxal acetals. This protocol focuses on a modified Pomeranz-Fritsch approach to synthesize 7-Bromo-6-chloroisoquinoline, a molecule of interest for further chemical exploration and biological screening.

Reaction Scheme

The synthesis of 7-Bromo-6-chloroisoquinoline is achieved through the intramolecular cyclization of N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine under strong acidic conditions. The tosyl group serves as a protecting group and can be removed in situ or in a subsequent step.

Scheme 1: Synthesis of 7-Bromo-6-chloroisoquinoline

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-Bromo-6-chloroisoquinoline. The expected yield and purity are based on typical outcomes for Pomeranz-Fritsch cyclizations of halogenated substrates.

| Parameter | Value |

| Starting Material | N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine |

| Product | 7-Bromo-6-chloroisoquinoline |

| Reaction Type | Pomeranz-Fritsch-Bobbitt Cyclization |

| Catalyst | Polyphosphoric Acid (PPA) |

| Reaction Temperature | 120-140 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 45-60% |

| Purity (after purification) | >95% |

Experimental Protocol

Materials:

-

N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine

-

Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine (1.0 eq).

-

Addition of Catalyst: Carefully add polyphosphoric acid (10 eq by weight) to the flask.

-

Cyclization Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 7-Bromo-6-chloroisoquinoline.

-

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 7-Bromo-6-chloroisoquinoline.

Reaction Mechanism

Caption: Simplified mechanism of the Pomeranz-Fritsch cyclization.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Polyphosphoric acid is corrosive and should be handled with care.

-

Dichloromethane is a volatile and potentially harmful solvent.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 7-Bromo-6-chloroisoquinoline. The detailed protocol, along with the supporting data and visualizations, is intended to enable researchers to successfully prepare this valuable chemical entity for further investigation in the context of drug discovery and development.

Application Notes: Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline for the Synthesis of Novel Heterocyclic Compounds

Introduction

7-Bromo-6-chloroisoquinoline is a versatile dihalogenated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions allows for selective functionalization. Specifically, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling site-selective Suzuki-Miyaura coupling reactions at the 7-position. This selective arylation provides a straightforward route to a diverse range of 7-aryl-6-chloroisoquinoline derivatives, which are valuable scaffolds for the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.

Principle of Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. In the case of 7-Bromo-6-chloroisoquinoline, the reaction proceeds selectively at the more reactive C-Br bond. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the isoquinoline ring to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 7-aryl-6-chloroisoquinoline product, regenerating the palladium(0) catalyst.

This selectivity allows for the retention of the chlorine atom at the 6-position, which can be used for subsequent functionalization in a stepwise synthetic approach, further increasing the molecular diversity of the synthesized compounds.

Applications in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The 7-aryl-6-chloroisoquinoline products synthesized via this method are of particular interest as potential inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases. For instance, substituted isoquinolines have been investigated as inhibitors of Grp94, a heat shock protein implicated in cancer. The synthesis of conformationally restricted analogues often involves the strategic introduction of aryl groups onto the isoquinoline framework to enhance binding affinity and selectivity.

Experimental Protocols

The following protocols are based on established methodologies for the selective Suzuki-Miyaura coupling of dihalogenated heterocycles and can be adapted for 7-Bromo-6-chloroisoquinoline.

Protocol 1: General Procedure for Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline with Arylboronic Acids

This protocol describes a general method for the selective coupling at the 7-position.

Materials:

-

7-Bromo-6-chloroisoquinoline

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add 7-Bromo-6-chloroisoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-chloroisoquinoline.

Protocol 2: Suzuki Coupling of Boc-Protected 7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from the synthesis of Grp94 inhibitors and is applicable to the reduced, Boc-protected analogue of the target molecule.[1]

Materials:

-

Boc-protected 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

-

Arylboronic acid pinacol ester (e.g., benzylboronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

In a reaction vessel, combine Boc-protected 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the mixture at 85 °C under an inert atmosphere until the starting material is consumed (as monitored by LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the coupled product.

Data Presentation

Table 1: Representative Reaction Conditions for Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline

| Parameter | Condition | Notes |

| Substrate | 7-Bromo-6-chloroisoquinoline | --- |

| Coupling Partner | Arylboronic Acid / Ester | 1.1 - 1.5 equivalents are typically used. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 2-10 mol% loading is common. |

| Ligand (if applicable) | PPh₃, SPhos, XPhos | Used with catalysts like Pd(OAc)₂ or Pd₂(dba)₃. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents are generally sufficient. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene, DMF | Degassed solvents are crucial to prevent catalyst deactivation. |

| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive boronic acids. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |

Table 2: Expected Outcomes for Suzuki Coupling with Various Arylboronic Acids (Hypothetical Data Based on Similar Reactions)

| Entry | Arylboronic Acid | Product | Expected Yield Range (%) |

| 1 | Phenylboronic acid | 7-Phenyl-6-chloroisoquinoline | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-6-chloroisoquinoline | 80-95 |

| 3 | 3-Tolylboronic acid | 7-(3-Tolyl)-6-chloroisoquinoline | 70-85 |

| 4 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-6-chloroisoquinoline | 70-88 |

| 5 | 2-Thienylboronic acid | 7-(Thiophen-2-yl)-6-chloroisoquinoline | 65-80 |

Visualizations

Caption: Experimental workflow for the selective Suzuki coupling of 7-Bromo-6-chloroisoquinoline.

Caption: Catalytic cycle for the selective Suzuki coupling at the C-Br bond.

References

Application Notes and Protocols for Heck Coupling Reactions of 7-Bromo-6-chloroisoquinoline